molecular formula C23H17BrN4OS B11489767 1-(5-bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

1-(5-bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11489767
M. Wt: 477.4 g/mol
InChI Key: XBIVJLFVAVJWTE-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including a bromopyridine, a pyrrole, a thiophene, and a hexahydroquinoline moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.

    Introduction of the Pyrrole and Thiophene Groups: These can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Bromination of the Pyridine Ring: This step involves the selective bromination of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrrole rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under palladium-catalyzed conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: NaBH4, methanol, room temperature.

    Substitution: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its multiple functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. The bromopyridine and pyrrole groups may interact with active sites, while the thiophene and hexahydroquinoline moieties provide additional binding interactions.

Comparison with Similar Compounds

  • 1-(5-Chloropyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 1-(5-Fluoropyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness: 1-(5-Bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions, potentially enhancing its binding affinity and specificity in biological systems.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H17BrN4OS

Molecular Weight

477.4 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-5-oxo-2-pyrrol-1-yl-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17BrN4OS/c24-16-6-7-20(26-13-16)28-18-4-3-5-19(29)22(18)21(15-8-11-30-14-15)17(12-25)23(28)27-9-1-2-10-27/h1-2,6-11,13-14,21H,3-5H2

InChI Key

XBIVJLFVAVJWTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N4C=CC=C4)C#N)C5=CSC=C5)C(=O)C1

Origin of Product

United States

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